molecular formula C24H27N5O2S B2719446 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-27-4

5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2719446
CAS No.: 869344-27-4
M. Wt: 449.57
InChI Key: QKNNKSIJQCZOCL-UHFFFAOYSA-N
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Description

The compound 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS RN: 162661-20-3) is a heterocyclic hybrid molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-(4-methoxyphenyl)piperazine moiety and an m-tolyl (3-methylphenyl) group.

Properties

IUPAC Name

5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-16-5-4-6-18(15-16)21(22-23(30)29-24(32-22)25-17(2)26-29)28-13-11-27(12-14-28)19-7-9-20(31-3)10-8-19/h4-10,15,21,30H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNNKSIJQCZOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N4O4C_{27}H_{32}N_{4}O_{4} with a molecular weight of 476.6 g/mol. The structure includes a thiazolo-triazole core fused with a piperazine moiety, which is known for conferring various biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, piperazine derivatives have been linked to antibacterial and antifungal activities. The presence of the methoxyphenyl group enhances these effects by increasing lipophilicity, thereby improving cell membrane penetration.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial15
Compound BAntifungal10
Compound CAntiviral20

2. Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Studies on related thiazole and triazole derivatives have shown promising results in inhibiting enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urolithiasis.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)Reference
Thiazole Derivative AAcetylcholinesterase1.5
Triazole Derivative BUrease0.8

3. Neuropharmacological Effects

The piperazine moiety is known for its psychoactive properties. Compounds containing this structure have been reported to act as serotonin receptor modulators, particularly at the 5-HT_1A receptor, which plays a significant role in mood regulation and anxiety.

Case Study: Neuropharmacological Evaluation
A study conducted on a related piperazine derivative demonstrated its ability to reduce anxiety-like behaviors in animal models through modulation of serotonergic pathways. The compound showed a significant reduction in the elevated plus maze test, indicating anxiolytic effects.

The biological activity of This compound is hypothesized to involve multiple mechanisms:

  • Receptor Binding: Its piperazine component likely interacts with neurotransmitter receptors.
  • Enzyme Interaction: The thiazole and triazole rings may inhibit key enzymes involved in metabolic pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol display moderate to high activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has been evaluated for its potential antitumor effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

In vitro studies have demonstrated that similar compounds can induce cytotoxic effects in various cancer cell lines, such as HeLa and MCF-7. The mechanism involves:

  • Inhibition of Na+/K(+)-ATPase activity , crucial for cancer cell growth.
  • Targeting oncogenes , which may contribute to their antitumor effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name / ID Core Structure Substituents Pharmacological Notes
Target Compound Thiazolo[3,2-b][1,2,4]triazole - 4-(4-Methoxyphenyl)piperazine
- m-Tolyl (3-methylphenyl)
- 2-Methyl group
Structural data only; activity not specified.
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole - 4-(3-Chlorophenyl)piperazine
- 4-Ethoxy-3-methoxyphenyl
- 2-Methyl group
Enhanced lipophilicity due to chloro and ethoxy groups; potential for dual serotonin/dopamine receptor modulation.
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one Thiazolo[3,2-b][1,2,4]triazolone - Pyrazole-linked 4-ethoxy-3-methylphenyl
- 4-Methoxyphenyl
Conformational rigidity from the pyrazole spacer; potential kinase inhibition.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazol-3-yl)thiazole derivatives Thiazole-pyrazole-triazole hybrid - Fluorophenyl groups
- Planar conformation with perpendicular fluorophenyl
Isostructural with triclinic symmetry; antifungal applications suggested via docking studies .

Key Observations :

  • Heterocyclic Diversity : The pyrazole-containing analogue introduces a conjugated system that may enhance π-π stacking with biological targets, whereas fluorophenyl derivatives prioritize metabolic stability.

Critical Insights :

  • Synthetic Complexity : The target compound’s synthesis likely parallels methods for and , requiring regioselective coupling of the piperazine and aryl groups to the thiazolo-triazole core.
  • Activity Gaps : While the target compound’s activity remains uncharacterized, analogues like demonstrate validated antifungal targets, emphasizing the role of triazole-thiadiazole hybrids in disrupting fungal sterol biosynthesis .

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